N-(2-ethylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Description
N-(2-ethylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23N5O4S and its molecular weight is 465.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Research indicates that derivatives of [1,3]thiazolo[4,5-d]pyridazinones, similar in structure to N-(2-ethylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, exhibit analgesic and anti-inflammatory activities. These compounds have been synthesized and characterized through spectroscopy and liquid chromatography–mass spectrometry methods (Demchenko et al., 2015).
Antimicrobial and Antifungal Applications
- Novel derivatives, including structures related to this compound, have shown significant antimicrobial and antifungal activities. These compounds were confirmed through various spectroscopic techniques (Nagarsha et al., 2023).
Synthesis of Related Derivatives
- Research into the synthesis of related compounds has provided insights into the properties and potential applications of similar structures to this compound. These studies involve detailed characterizations using IR, NMR, and mass spectral data, indicating the broad applicability of these compounds in various scientific contexts (Gul et al., 2017).
Potential in Antitumor Activities
- Some derivatives similar to this compound have been evaluated for their potential antitumor activity. These studies highlight the significance of structural variations in influencing biological activity against various cancer cell lines (Nguyen et al., 2019).
Anticonvulsant Applications
- Investigations into N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides and related compounds have shown promising anticonvulsant properties. These findings are crucial for understanding the potential neurological applications of similar compounds, including this compound (Amir et al., 2012).
Broad-spectrum Antifungal Agents
- Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as broad-spectrum antifungal agents, showcasing their utility against various fungal species. This highlights the potential of structurally similar compounds in treating fungal infections (Bardiot et al., 2015).
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[7-(furan-2-yl)-2-morpholin-4-yl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-2-15-6-3-4-7-16(15)24-18(29)14-28-22(30)20-21(19(26-28)17-8-5-11-32-17)33-23(25-20)27-9-12-31-13-10-27/h3-8,11H,2,9-10,12-14H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKXDSLJDGOOQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.